2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE is a heterocyclic compound that features a benzothiophene fused with an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product efficiently .
Industrial Production Methods
the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, including the use of environmentally friendly solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE include:
5,6,7,8-Tetrahydro-4H-chromene derivatives: These compounds share a similar tetrahydro structure but with different heteroatoms.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives: These compounds have a similar fused ring system but with different functional groups.
2-Amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans: These compounds have a similar core structure but with different substituents.
Uniqueness
The uniqueness of 2-STYRYL-5,6,7,8-TETRAHYDRO-4H-1BENZOTHIENO[2,3-D][1,3]OXAZIN-4-ONE lies in its specific combination of a benzothiophene and oxazine ring, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H15NO2S |
---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C18H15NO2S/c20-18-16-13-8-4-5-9-14(13)22-17(16)19-15(21-18)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2/b11-10+ |
InChI-Schlüssel |
FVPKDJYLYRUMRR-ZHACJKMWSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.